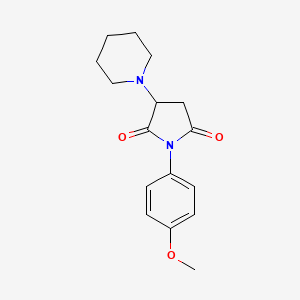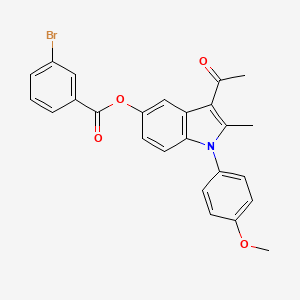![molecular formula C17H15ClN2O3S B11683594 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11683594.png)
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a benzodiazole ring fused with a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the 5-chloro-1H-1,3-benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions.
Thioether Formation: The benzodiazole ring is then reacted with a suitable thiol, such as 3,4-dimethoxyphenylthiol, in the presence of a base like sodium hydride to form the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chloro group on the benzodiazole ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Amines and Ethers: From substitution reactions.
科学的研究の応用
2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(5-chloro-1H-benzimidazol-2-yl)-6-methylphenol share structural similarities.
Thioether-Linked Compounds: Other compounds with thioether linkages, such as 2-(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid.
Uniqueness
2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of a benzodiazole ring with a dimethoxyphenyl group, providing a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
特性
分子式 |
C17H15ClN2O3S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-15-6-3-10(7-16(15)23-2)14(21)9-24-17-19-12-5-4-11(18)8-13(12)20-17/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
ZENJKCCRVONJGA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)

![2-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11683547.png)

![Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11683564.png)
![Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11683565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B11683570.png)
![4-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11683571.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11683583.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11683590.png)
